2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2-ethyl-, trihydrochloride

Description

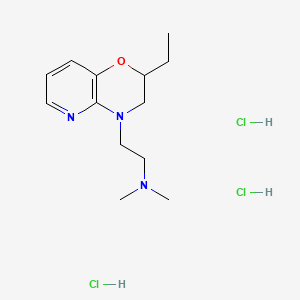

This compound is a trihydrochloride salt of a dihydropyrido-oxazine derivative. Its core structure consists of a pyridine ring fused with a 1,4-oxazine ring. Key substituents include:

- 2-Ethyl group: Enhances lipophilicity and influences receptor binding.

- Trihydrochloride counterion: Improves aqueous solubility for pharmacological applications.

Molecular Formula: C₁₃H₂₂Cl₃N₃O (calculated based on structural analogs and substituent modifications) . CAS Registry: Not explicitly provided, but related compounds (e.g., 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) have CAS RN 20348-23-6 . Purity: Commercial analogs are typically ≥95% pure .

Properties

CAS No. |

86979-88-6 |

|---|---|

Molecular Formula |

C13H24Cl3N3O |

Molecular Weight |

344.7 g/mol |

IUPAC Name |

2-(2-ethyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)-N,N-dimethylethanamine;trihydrochloride |

InChI |

InChI=1S/C13H21N3O.3ClH/c1-4-11-10-16(9-8-15(2)3)13-12(17-11)6-5-7-14-13;;;/h5-7,11H,4,8-10H2,1-3H3;3*1H |

InChI Key |

HRNAPHZULLURIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(C2=C(O1)C=CC=N2)CCN(C)C.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2-ethyl-, trihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction is efficient and yields high purity products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2-ethyl-, trihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that certain pyrido-oxazine derivatives exhibit antimicrobial activity against a range of bacterial strains. For instance, studies have shown that these compounds can effectively inhibit the growth of Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing varying efficacy against Gram-negative strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that 2H-Pyrido(3,2-b)-1,4-oxazine derivatives can induce cytotoxic effects on various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Case Study 1: Synthesis and Characterization

A study published in the Turkish Journal of Chemistry detailed the synthesis of various substituted pyrido-oxazines and their characterization using NMR and mass spectrometry. The synthesized compounds were evaluated for their biological activity against both bacterial and fungal strains. The results indicated promising antimicrobial effects, particularly against E. coli and Candida albicans .

Case Study 2: Anticancer Evaluation

In another investigation focusing on nonsteroidal mineralocorticoid antagonists, researchers identified morpholino-substituted pyrido-oxazines as potential therapeutic agents. These compounds were subjected to extensive biological assays to evaluate their effectiveness against multiple cancer cell lines. The findings suggested that these derivatives could serve as lead compounds in the development of new anticancer therapies .

Data Tables

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2-ethyl-, trihydrochloride involves its interaction with specific molecular targets. It may act on potassium channels, leading to cell membrane hyperpolarization and modulation of cellular activities . The compound’s effects are mediated through its binding to these channels, influencing various signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally similar dihydropyrido-oxazine derivatives:

Key Observations :

Pharmacological and Functional Comparisons

Receptor Binding Affinity

- S 18126 : A benzoindane derivative with high affinity for dopamine D4 receptors (Ki = 2.4 nM) but low activity at D2/D3 receptors .

- 4-Acyl derivatives : Demonstrated sedative and hypotensive effects in animal models, likely via central adrenergic pathways .

Hypothesized Mechanism for Target Compound: The dimethylaminoethyl group may confer affinity for adrenergic α₂ or dopaminergic D2-like receptors, analogous to structurally related compounds .

Selectivity and Side Effects

- Target Compound vs. Raclopride : Unlike raclopride (a potent D2/D3 antagonist), the target compound’s trihydrochloride form and side chain may reduce extrapyramidal side effects due to lower D2 affinity .

- Comparison with L 745,870: Both compounds may share D4 selectivity, but the target compound’s ethyl and dimethylaminoethyl groups could enhance blood-brain barrier penetration .

Biological Activity

2H-Pyrido(3,2-b)-1,4-oxazine, specifically the compound 3,4-dihydro-4-(2-(dimethylamino)ethyl)-2-ethyl-, trihydrochloride, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological evaluations, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bicyclic structure integrating a pyridine and an oxazine moiety. Its molecular formula is C11H16Cl3N3O, with a molecular weight of approximately 307.6 g/mol. The presence of nitrogen and oxygen atoms contributes to its reactivity and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This modulation can affect metabolic pathways crucial for cell survival and proliferation.

- Receptor Interaction : By interacting with cellular receptors, the compound can alter signal transduction pathways that influence cellular responses such as apoptosis and proliferation .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2H-Pyrido(3,2-b)-1,4-oxazine exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : Synthesized compounds showed moderate to good antibacterial activity against various strains. In one study, several derivatives were tested against Gram-positive and Gram-negative bacteria, with some exhibiting superior inhibition compared to established antibiotics .

Anticancer Potential

The anticancer efficacy of this compound has been evaluated in various cancer cell lines:

- Hepatocellular Carcinoma (HCC) : A derivative was identified as a potent inhibitor of NF-κB signaling in HCC cells. It induced apoptosis and inhibited cell proliferation in a dose-dependent manner. In preclinical mouse models, the compound significantly reduced tumor growth at doses of 50 mg/kg .

| Compound | Target Cancer Type | Mechanism | Efficacy |

|---|---|---|---|

| NPO (4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) | HCC | NF-κB inhibition | Significant tumor reduction |

| Other derivatives | Various | Enzyme inhibition | Moderate to good antibacterial activity |

Comparative Studies

The unique structural features of 2H-Pyrido(3,2-b)-1,4-oxazine differentiate it from other pyridine derivatives:

- Pyridazine Derivatives : Generally exhibit antimicrobial properties but lack the anticancer efficacy seen in some oxazines.

- Pyridazinone Derivatives : Known for anti-inflammatory effects; however, they do not possess the same breadth of biological activity as 2H-Pyrido(3,2-b)-1,4-oxazine .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of a specific derivative on HCC cell lines (HepG2 and Huh-7). The results indicated a marked decrease in cell viability and significant induction of apoptosis through the downregulation of NF-κB signaling pathways .

- Antimicrobial Screening : Another investigation assessed various synthesized compounds for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results highlighted that certain derivatives displayed enhanced activity compared to traditional antibiotics .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

The compound can be synthesized via a multi-step process involving acylation, reduction, cyclization, and alkylation. For example, acylation of a tetralone derivative with chloroacetyl chloride in ethyl acetate/water (using NaHCO₃ as a base) yields a chloroacetamido intermediate, which is reduced with NaBH₄ in ethanol/CHCl₃. Cyclization using NaH in DMF generates an oxazinone core, followed by alkylation with propyl bromide (K₂CO₃/DMF) to introduce the ethyl group. Demethylation with pyridine hydrochloride at 200°C finalizes the structure . Optimization of yields requires strict control of reaction temperatures, solvent purity, and stoichiometric ratios of reagents.

Q. How can the structural integrity of this compound be validated post-synthesis?

Structural validation should combine spectroscopic and crystallographic methods:

- 1H/13C NMR to confirm hydrogen and carbon environments, particularly the dimethylaminoethyl and ethyl substituents.

- IR spectroscopy to identify functional groups (e.g., oxazine ring vibrations at ~1,200 cm⁻¹).

- X-ray crystallography (if crystalline) to resolve bond lengths and angles, as demonstrated for related oxazine derivatives .

- HRMS to verify molecular weight accuracy within ±2 ppm .

Q. What solvents and conditions are optimal for purifying this compound?

Purification via column chromatography using silica gel with a petroleum ether/ethyl acetate gradient (e.g., 4:1 v/v) effectively removes byproducts. Recrystallization in ethanol or DCM/hexane mixtures improves purity for crystallographic studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?

Discrepancies may arise from residual solvents, tautomerism, or stereochemical variations. Solutions include:

Q. What strategies mitigate decomposition during long-term storage of this compound?

Stability studies suggest:

Q. How does the dimethylaminoethyl substituent influence pharmacological activity in preclinical models?

The dimethylaminoethyl group enhances blood-brain barrier penetration due to its basicity (pKa ~8.5) and lipophilicity (LogP ~2.6). In vitro assays (e.g., receptor binding) should be paired with in vivo pharmacokinetic studies (plasma half-life, brain-to-plasma ratio) to correlate structure-activity relationships. Comparative studies with analogs lacking this group are critical .

Q. What analytical methods quantify trace impurities in bulk samples?

- LC-MS/MS with a polar-embedded C18 column (e.g., Waters Atlantis T3) detects impurities at <0.1% levels.

- ICP-MS identifies heavy metal residues from catalysts.

- Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomeric impurities if stereocenters are present .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between in vitro and in vivo studies be interpreted?

Discrepancies may arise from metabolic activation (e.g., hepatic conversion to reactive metabolites) or differences in exposure duration. Solutions:

Q. Why do computational predictions of LogP (e.g., 2.6) deviate from experimental measurements?

Variations stem from protonation states of the dimethylamino group under experimental conditions (pH-dependent LogD). Use pH-metric titration to measure LogD at physiologically relevant pH (7.4) and validate with shake-flask methods .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.